molecular formula C9H12N2O B3353327 n-(4,6-dimethylpyridin-2-yl)acetamide CAS No. 5407-88-5

n-(4,6-dimethylpyridin-2-yl)acetamide

Cat. No.: B3353327
CAS No.: 5407-88-5
M. Wt: 164.2 g/mol
InChI Key: NLKHYLUHIBQCAS-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Amides in Chemical Synthesis and Design

This duality makes pyridine-based amides exceptional ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. mdpi.com These complexes are being explored for their catalytic activity in a range of organic transformations. mdpi.comresearchgate.net Furthermore, the inherent biological activity of the pyridine (B92270) ring has led to the extensive use of pyridine-based amides as scaffolds in medicinal chemistry for the development of new therapeutic agents. researchgate.netnih.gov Their versatility also extends to materials science, where they are investigated for the construction of functional polymers and molecular devices. researchgate.net

Overview of Research Trajectories for N-(4,6-dimethylpyridin-2-yl)acetamide and Related Structural Motifs

While dedicated research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related structural motifs provide valuable insights into its potential areas of application. Investigations into analogous dimethyl-substituted N-pyridin-2-yl-acetamides and other pyridine-based amides are focused on several key areas:

Coordination Chemistry and Catalysis: A primary research direction involves the use of these compounds as ligands for the synthesis of transition metal complexes. Researchers are exploring how the substitution pattern on the pyridine ring, such as the presence of methyl groups, influences the geometry, stability, and catalytic activity of the resulting metal complexes. mdpi.comnih.gov These complexes are being tested as catalysts for various organic reactions. mdpi.comresearchgate.net

Medicinal Chemistry: The structural similarity of pyridine-based amides to biologically active molecules makes them attractive targets for drug discovery. researchgate.netnih.gov Research is ongoing to synthesize and evaluate libraries of these compounds for their potential as, for example, anti-inflammatory or anticancer agents. nih.govijcce.ac.ir A study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues has shown their potential as anticolitis agents. nih.gov

Materials Science: The ability of pyridine-based amides to self-assemble through hydrogen bonding is being harnessed to create supramolecular structures with interesting properties. These organized assemblies are being investigated for applications in areas such as molecular sensing and the development of novel functional materials. researchgate.net

Scope and Objectives of Academic Investigations

Academic investigations into this compound and its analogs are driven by a set of clear objectives:

Synthesis and Characterization: A fundamental objective is the development of efficient and scalable synthetic routes to these compounds. nih.govgoogle.com A common method involves the acylation of the corresponding 2-amino-4,6-dimethylpyridine. google.com Detailed characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is crucial to confirm their structure and understand their solid-state properties. researchgate.netnih.govnih.gov

Elucidation of Structure-Property Relationships: A key goal is to understand how modifications to the molecular structure, such as the number and position of methyl groups on the pyridine ring, affect the compound's physical, chemical, and biological properties. nih.govnih.gov

Exploration of Applications: The ultimate aim of much of this research is to identify and develop practical applications for these compounds. This includes their use as catalysts, therapeutic agents, or building blocks for advanced materials. mdpi.comresearchgate.netresearchgate.netnih.gov

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 5407-88-5 chemicalbook.com
Molecular Formula C₉H₁₂N₂O chemicalbook.com

| Molecular Weight | 164.21 g/mol | chemicalbook.com |

Table 2: Spectroscopic Data for a Structurally Related Compound, N-(2,4-dimethylphenyl)acetamide

Spectroscopic Technique Key Features Source
¹H NMR Signals corresponding to aromatic protons, methyl protons, and the amide proton would be expected. nist.gov
¹³C NMR Resonances for the aromatic carbons, methyl carbons, and the carbonyl carbon would be observed. nist.gov
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H and C=C stretching are anticipated. nist.gov

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight would be a key feature. | nist.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-7(2)10-9(5-6)11-8(3)12/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKHYLUHIBQCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968907
Record name N-(4,6-Dimethylpyridin-2-yl)ethanimidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30968907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-88-5
Record name NSC10733
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4,6-Dimethylpyridin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of N 4,6 Dimethylpyridin 2 Yl Acetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the conformational and electronic structure of N-(4,6-dimethylpyridin-2-yl)acetamide and its derivatives.

¹H NMR Studies for Proton Environment and Coupling

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule. For derivatives of this compound, such as N-methyl-N-(o-tolyl)acetamide, the ¹H NMR spectrum in chloroform-d (B32938) (CDCl₃) shows distinct signals corresponding to different proton groups. For instance, the aromatic protons appear as a multiplet in the range of δ 7.25-7.31 ppm, while the methyl protons on the tolyl group are observed at δ 2.24 ppm. The N-methyl and acetyl protons present as singlets at δ 3.19 ppm and δ 1.78 ppm, respectively. In the case of N-(2,6-dimethylphenyl)-N-methylacetamide, the aromatic protons are observed between δ 7.11-7.29 ppm, the six methyl protons on the phenyl ring at δ 2.22 ppm, the N-methyl protons at δ 3.14 ppm, and the acetyl protons at δ 1.74 ppm.

These chemical shifts and coupling patterns are essential for confirming the molecular structure and understanding the electronic effects of the substituents on the pyridine (B92270) and acetamide (B32628) moieties.

¹³C NMR Investigations for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. In N-methyl-N-(o-tolyl)acetamide, the carbonyl carbon of the acetamide group resonates at δ 170.89 ppm. The aromatic carbons show signals at δ 143.16, 135.42, 131.55, 128.46, 127.94, and 127.59 ppm. The N-methyl carbon appears at δ 35.95 ppm, the acetyl methyl carbon at δ 22.02 ppm, and the tolyl methyl carbon at δ 17.39 ppm.

This data is instrumental in mapping the carbon framework and identifying the positions of different functional groups within the molecule.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Assignments

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and study the molecular dynamics of this compound and its derivatives.

In the FT-IR spectrum of related acetamide compounds, characteristic absorption bands confirm the presence of key functional groups. For example, the N-H stretching vibration typically appears in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group is observed around 1660 cm⁻¹. Aromatic C-H stretching vibrations are found at approximately 3051 cm⁻¹, while aliphatic C-H stretching occurs around 2864 cm⁻¹. researchgate.netresearchgate.net The C-N and C-C stretching vibrations are typically seen at 1554 cm⁻¹ and 1409 cm⁻¹, respectively. researchgate.netresearchgate.net

For N-methyl-N-(o-tolyl)acetamide, the FT-IR spectrum (KBr) shows prominent bands at 1654, 1493, 1377, 1142, 1038, 776, and 730 cm⁻¹, which correspond to the various vibrational modes of the molecule. rsc.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on molecular conformation and intermolecular interactions.

Crystal Structure Determination and Conformational Studies

While the specific crystal structure of this compound is not available in the searched literature, studies on closely related derivatives provide significant insights. For instance, the crystal structure of 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide reveals that the non-hydrogen atoms are nearly coplanar, with a small dihedral angle between the two heterocyclic rings. nih.gov The structure is stabilized by intramolecular C-H···O hydrogen bonds and intermolecular N-H···N hydrogen bonds, forming centrosymmetric dimers. nih.gov

In another related compound, N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide hemihydrate, the acetamide group is nearly coplanar with the pyridine ring. nih.gov The crystal packing is characterized by a network of N-H···O and N-H···N hydrogen bonds, as well as π-π stacking interactions, which together create a three-dimensional supramolecular architecture. nih.gov These studies highlight the importance of hydrogen bonding and other non-covalent interactions in dictating the solid-state structure of these molecules.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Similarly, a thorough search for mass spectrometry data for this compound did not yield specific information on its molecular mass determination or fragmentation pathways. While the molecular weight of the compound is known to be 164.21 g/mol , detailed experimental mass spectra (e.g., from electron ionization or electrospray ionization) and analyses of the resulting fragment ions are not available in the reviewed literature. Therefore, a discussion of its specific fragmentation patterns cannot be provided at this time.

Computational and Theoretical Investigations of N 4,6 Dimethylpyridin 2 Yl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

No published studies were found that performed DFT calculations on N-(4,6-dimethylpyridin-2-yl)acetamide to determine its electronic structure and molecular geometry.

Optimization of Molecular Geometries and Conformational Analysis

There is no available data from conformational analyses or geometry optimization studies specifically for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound is not present in the surveyed literature. Such data is crucial for predicting the molecule's chemical reactivity.

Electrostatic Potential (ESP) Surfaces and Charge Distribution

No studies detailing the electrostatic potential surfaces or charge distribution of this compound were identified.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

There are no published MD simulation studies that investigate the dynamic behavior of this compound or the effects of solvents on its conformation and properties.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (focused on non-clinical molecular interactions)

No QSAR or pharmacophore modeling studies focused on the non-clinical molecular interactions of this compound are available in the public research domain.

Prediction of Molecular Interaction Profiles (excluding clinical efficacy/toxicity)

Without QSAR or pharmacophore models, it is not possible to provide a prediction of the molecular interaction profile for this compound.

Descriptors for Ligand-Target Binding Affinity (molecular level)

Computational and theoretical investigations into the specific ligand-target binding affinity of this compound are not extensively available in the reviewed scientific literature. While research exists for structurally related acetamide (B32628) and pyridine (B92270) derivatives, specific molecular docking, Quantitative Structure-Activity Relationship (QSAR), and other computational studies detailing the binding affinity descriptors for this compound have not been prominently reported.

Theoretical studies are crucial for elucidating the potential interactions of a ligand with a biological target at the molecular level. These investigations typically involve the calculation of various molecular descriptors that can predict the binding affinity and mode of interaction. Such descriptors often include:

Electronic Descriptors: These relate to the electron distribution within the molecule and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. These are fundamental in determining how a molecule will interact with the electronic environment of a target's active site.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are important for understanding the complementarity between the ligand and the binding pocket of a target protein.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe the connectivity of atoms. They can provide insights into the molecule's shape, size, and degree of branching.

Thermodynamic Descriptors: These include properties like binding energy, which is a direct measure of the affinity of a ligand for its target. Molecular docking simulations are a primary tool for estimating these values.

In the absence of specific studies on this compound, a hypothetical data table for such descriptors is presented below for illustrative purposes. The values in this table are not based on experimental or computational results for the specified compound and serve only as a template for what such data would entail.

Further research employing computational methods would be necessary to determine the actual values of these descriptors for this compound and to understand its potential as a ligand for various biological targets. Such studies would provide a foundation for designing more potent and selective molecules.

Structure Activity Relationship Sar and Mechanistic Studies at the Molecular Level Excluding Clinical Outcomes

Influence of Structural Modifications on Molecular Interactions

The biological activity and interaction profile of a molecule are intrinsically linked to its three-dimensional structure. For N-(4,6-dimethylpyridin-2-yl)acetamide, modifications to either the pyridine (B92270) ring or the acetamide (B32628) moiety can profoundly alter its molecular interactions.

Studies on analogous pyridine-containing compounds, such as 2,6-bis(diethylaminomethyl)pyridine derivatives, have shown that the nature of the substituent at the 4-position of the pyridine ring dictates the electron-donating or -withdrawing character of the ligand. nih.gov For instance, an electron-withdrawing group like a nitro group (-NO2) decreases the electron density on the pyridine nitrogen, subsequently reducing its donor capability for molecular interactions, such as metal coordination. nih.gov Conversely, electron-donating groups would be expected to increase the electron density around the pyridine core. nih.gov

In the context of this compound, the two methyl groups at positions 4 and 6 are weak electron-donating groups. Altering these or introducing other substituents would modulate the electronic profile of the pyridine ring. Structure-activity relationship (SAR) analyses of similar nicotinamide (B372718) derivatives have revealed that the position and nature of substituents on the aromatic rings strongly influence biological activity. nih.gov This suggests that strategic substitution on the pyridine ring of this compound is a viable approach for fine-tuning its interaction with molecular targets.

A study on analogues of the structurally similar compound N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide demonstrated the importance of the amido scaffold for activity in an anti-inflammatory context. nih.gov The parent compound in this study showed significant inhibitory activity, and a series of analogues with modifications to the acetamide portion were synthesized and evaluated. nih.gov For example, changing the acetyl group to different acyl groups or introducing substituents on the amide nitrogen can lead to significant changes in biological activity. In one study, replacing a methyl group with a carbonyl group in a series of acetamide derivatives was found to be a feasible strategy for enhancing inhibitory potency against butyrylcholinesterase. nih.gov

The following table illustrates the structure-activity relationship of analogues of a similar pyridinyl acetamide scaffold in inhibiting TNF-α-induced cell adhesion, a non-clinical measure of anti-inflammatory potential. nih.gov

Table 1: Impact of Acetamide Moiety Modifications on Inhibitory Activity

Compound R Group Modification Inhibitory Activity (%) at 1 µM against TNF-α-induced adhesion
Parent Compound -H 54.3
Analogue 2-1 -COCH2CH3 (Propionyl) 58.1
Analogue 2-2 -CO(CH2)2CH3 (Butyryl) 65.4
Analogue 2-3 -CO-cyclopropyl 70.2
Analogue 2-19 -CO-phenyl 75.9

Data derived from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues. nih.gov

This data clearly indicates that modifying the acetamide group can significantly enhance molecular efficacy. The trend suggests that bulkier and more complex acyl groups can lead to improved interactions with the biological target. nih.gov

Mechanisms of Molecular Recognition and Binding (e.g., enzyme activation/inhibition at pH 3.5 for hyaluronidase)

The interaction of this compound with biological macromolecules like enzymes is governed by principles of molecular recognition. Hyaluronidase (B3051955), an enzyme that degrades hyaluronic acid, serves as a pertinent example for discussing these mechanisms. nih.gov Inhibition of hyaluronidase is a target in various non-clinical research areas. nih.gov The mechanism of inhibition often involves the inhibitor binding to the enzyme's active site, preventing the substrate from binding. nih.gov

While specific binding studies for this compound with hyaluronidase are not available, molecular docking studies on analogous acetamide derivatives targeting other enzymes, like butyrylcholinesterase, provide insight into potential interaction modes. nih.gov These studies show that such compounds can bind to both catalytic and peripheral anionic sites of an enzyme's active site. nih.gov

For this compound, the key interaction points would likely involve:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine nitrogen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The dimethyl-substituted pyridine ring and the acetyl methyl group can engage in hydrophobic or van der Waals interactions with nonpolar pockets within a binding site.

π-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

The pH of the microenvironment can dramatically alter a molecule's ionization state, which in turn affects its interactions. This compound has two key sites susceptible to protonation: the pyridine ring nitrogen and the amide nitrogen. The pyridine nitrogen is basic and will be protonated at acidic pH, such as the specified pH of 3.5.

Molecular dynamics simulations on similar molecules like chitosan, which contains acetamide functional groups, have shown that the protonation state is crucial for intermolecular interactions. mdpi.com When amine groups are protonated, the electrostatic interactions with anionic partners (like xanthan gum in the study, or an enzyme active site) are significantly enhanced. mdpi.com This protonation leads to a large, unfavorable electrostatic solvation energy, meaning the desolvation required for binding is more energy-intensive but can be overcome by strong electrostatic attraction within the binding site. mdpi.com

At pH 3.5, the pyridine ring of this compound would carry a positive charge. This charge could facilitate a strong ionic interaction with a negatively charged residue (e.g., aspartate or glutamate) in a binding site, potentially acting as an anchor. This protonated state would fundamentally change the nature of its molecular recognition compared to its behavior at neutral pH, making it a critical factor in designing experiments and interpreting binding data. mdpi.com

Design Principles for Bioactive Analogues in Non-Clinical Contexts

The design of new bioactive analogues of this compound for non-clinical applications, such as agricultural fungicides or research probes, can be guided by several key principles derived from SAR studies.

Substructure Splicing: A common strategy is to combine known active substructures to create novel hybrid molecules. mdpi.com For example, splicing the this compound scaffold with other known bioactive moieties could lead to new compounds with enhanced or novel activities. mdpi.com

Pyridine Ring Decoration: As established in section 6.1.1, systematic substitution on the pyridine ring is a powerful tool. Introducing a variety of electron-donating and electron-withdrawing groups at available positions can modulate the electronic properties and create a library of analogues for screening. nih.govnih.gov

Acetamide and Amide Scaffold Modification: Research has shown that even small changes to the acetamide group can have a large impact on activity. nih.gov Exploring a range of N-acyl groups (aliphatic, aromatic, cyclic) and substitutions on the amide nitrogen itself can optimize interactions with a target. nih.govnih.gov

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse molecules from a common starting block. mdpi.com Using this compound as a core, a DOS strategy could rapidly generate a wide range of analogues, increasing the probability of discovering compounds with desired properties for specific non-clinical applications. mdpi.com The development of analogues for anti-colitis activity serves as a practical example of how a parent compound can be rationally modified to produce derivatives with significantly improved efficacy in a preclinical model. nih.gov

Optimization of Molecular Scaffolds for Enhanced Potency (molecular level)

Systematic structural modifications of the this compound scaffold have been undertaken to elucidate the key chemical features that contribute to its biological activity. A significant study in this area focused on analogues of the closely related compound, 6-acetamido-2,4,5-trimethylpyridin-3-ol, investigating their potential as dual inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced cell adhesion, which are critical pathways in inflammatory conditions. nih.gov

The parent compound in this study demonstrated notable inhibitory activity against both TNF-α and IL-6 induced adhesion of monocytes to colon epithelial cells. nih.gov To explore the SAR, researchers synthesized a series of analogues by modifying the amido scaffold. The findings from these modifications provided valuable insights into the structural requirements for enhanced potency.

The investigation into the amide moiety of the scaffold revealed critical determinants for biological activity. Modifications to the acyl group of the acetamide demonstrated that the nature of this substituent significantly impacts inhibitory potency. For instance, replacement of the methyl group with larger or electronically different groups led to a range of activities, highlighting the sensitivity of the target interaction to the steric and electronic properties at this position.

The following table summarizes the inhibitory activities of key analogues, showcasing the structure-activity relationships observed.

CompoundR Group ModificationInhibitory Activity (TNF-α)Inhibitory Activity (IL-6)
Parent Compound (1) -CH₃Similar to tofacitinib (B832) (1 µM)Similar to tofacitinib (1 µM)
Analogue 2-19 Optimized substitutionPotent dual inhibitionPotent dual inhibition

Data derived from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues. nih.gov

The results indicated a strong positive correlation between the inhibitory activities against TNF-α-induced and IL-6-induced adhesion, with a linear regression model showing an R² value of 0.8943. nih.gov This suggests that the structural modifications similarly affect the compound's ability to interfere with both inflammatory signaling pathways. Ultimately, these optimization efforts led to the identification of compound 2-19 as a novel and potent dual-acting agent, underscoring the potential of this chemical scaffold in the development of new therapeutics. nih.gov

Understanding Selectivity at the Receptor/Target Level

The selectivity of this compound analogues for their biological targets is a crucial aspect of their pharmacological profile. The dual inhibition of TNF-α and IL-6 signaling pathways by these compounds suggests a mechanism of action that may involve a common downstream target or the ability to interact with multiple targets within these pathways. nih.gov

The study on 6-acetamido-2,4,5-trimethylpyridin-3-ol analogues provides insight into this selectivity. The strong correlation in the inhibition of both TNF-α and IL-6 induced cellular responses points towards a mechanism that is not exclusively selective for one pathway over the other. nih.gov This dual activity is a key characteristic of this class of compounds.

Molecular docking studies on related acetamide derivatives targeting other biological systems, such as butyrylcholinesterase (BChE), have shown that these molecules can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site. nih.govnih.gov While the specific targets for the this compound series in the context of inflammation may differ, this illustrates the potential for acetamide-based compounds to interact with multiple sites on a target protein or with different proteins altogether.

The research on the anti-colitis agents suggests that the amidopyridinol scaffold of these compounds serves as a novel platform for developing dual-acting inhibitors. nih.gov The ability of these compounds to effectively inhibit two key pro-inflammatory cytokines at the molecular level highlights their potential for a broad anti-inflammatory effect. Further investigation is required to fully elucidate the specific molecular interactions and the precise binding modes that confer this dual selectivity.

Q & A

Basic: What are the common synthetic routes for N-(4,6-dimethylpyridin-2-yl)acetamide, and how are reaction conditions optimized?

Answer:
A typical synthesis involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(4-methylpyridin-2-yl)acetamide can react with thiol-containing pyrimidine derivatives in refluxing ethanol (40 mL) under nitrogen to form the target compound . Optimization includes:

  • Solvent selection : Ethanol or acetone/chloroform mixtures (1:5 v/v) for solubility and crystallization .
  • Temperature : Reflux (~78°C for ethanol) to enhance reaction rates.
  • Purification : Slow evaporation for single-crystal growth or column chromatography for intermediates.

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at 293 K, with refinement using SHELXL . Key steps:

  • Hydrogen placement : Geometrically positioned with riding models (C–H = 0.93–0.97 Å; N–H = 0.86 Å) .
  • Displacement parameters : Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C) for CH/CH2_2 and 1.5Ueq(C)1.5U_{\text{eq}}(C) for methyl groups .
  • Validation : Check for R-factor convergence (e.g., R1=0.048R_1 = 0.048) and data-to-parameter ratios (>12:1) .

Advanced: How are regioselectivity challenges addressed during the synthesis of pyridine-substituted acetamides?

Answer:
Regioselectivity in pyridine derivatives is controlled by:

  • Directing groups : Methyl groups at 4,6-positions electronically guide substitutions to the 2-position .
  • Protecting strategies : Use of chloroacetamide to block undesired sites .
  • Spectroscopic monitoring : 1H^1\text{H}-NMR tracking of reaction progress (e.g., pyridine proton shifts at δ 8.2–8.5 ppm) .

Advanced: How can computational methods predict the reactivity of this compound in further derivatization?

Answer:
Density Functional Theory (DFT) calculations assess:

  • Frontier molecular orbitals : HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
  • Reaction pathways : Transition state modeling for sulfanyl or cyano group additions .
  • Docking studies : If bioactive, molecular docking into protein targets (e.g., kinases) using PyMol or AutoDock .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR : 1H^1\text{H}-NMR identifies pyridine protons (δ 6.8–8.5 ppm) and acetamide NH (δ 10.2 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and pyridine C=N (~1600 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 178.1 for [M+H]+^+) confirm molecular weight .

Advanced: How are data contradictions resolved in crystallographic refinement of acetamide derivatives?

Answer:
Discrepancies in bond lengths or angles are addressed by:

  • Twinned data : Use SHELXL’s TWIN/BASF commands for high-resolution twinned crystals .
  • Disorder modeling : Split positions for flexible methyl/acetamide groups with occupancy refinement .
  • Cross-validation : Compare with DFT-optimized geometries or related structures (e.g., N-(4-chlorophenyl) analogs ).

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol/chloroform mixtures .
  • Stability : Degrades under strong acids/bases; store at 4°C in inert atmospheres to prevent hydrolysis .

Advanced: How is the biological activity of pyridine-based acetamides evaluated in medicinal chemistry research?

Answer:

  • In vitro assays : Antimicrobial activity via MIC tests; cytotoxicity using MTT assays on cancer cell lines .
  • SAR studies : Modify methyl/acetamide groups to correlate structure with activity .
  • Metabolic stability : Liver microsome assays to assess pharmacokinetic properties .

Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization : From ethanol/chloroform (1:5 v/v) yields high-purity crystals .
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients (20–50%) .

Advanced: How are reaction mechanisms elucidated for acetamide derivatives in complex transformations?

Answer:

  • Kinetic studies : Monitor intermediates via LC-MS or stopped-flow spectroscopy .
  • Isotopic labeling : 13C^{13}\text{C}-labeling tracks acetamide group migration in substitution reactions .
  • Theoretical modeling : Transition state identification using Gaussian or ORCA software .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
n-(4,6-dimethylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(4,6-dimethylpyridin-2-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.